(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone
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Overview
Description
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone is an aromatic ketone compound characterized by the presence of chloro, nitro, and fluoro substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone product. The reaction can be represented as follows:
2-Chloro-4-nitrobenzoyl chloride+4-fluorobenzenePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the oxidation of the methanone group.
Scientific Research Applications
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chloro, nitro, and fluoro groups on the phenyl rings enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
143128-38-5 |
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Molecular Formula |
C13H7ClFNO3 |
Molecular Weight |
279.65 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFNO3/c14-12-7-10(16(18)19)5-6-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H |
InChI Key |
XNURPOHNMAQWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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